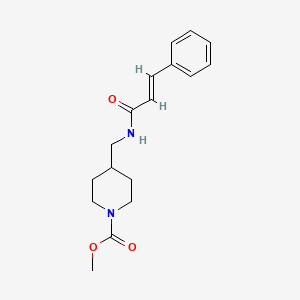

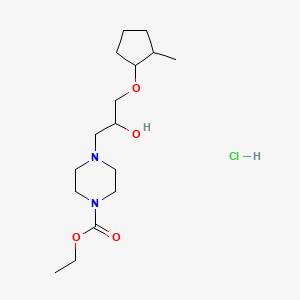

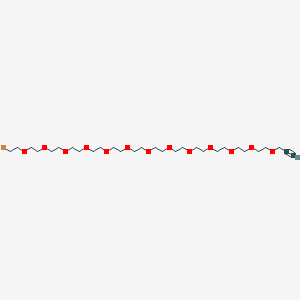

(E)-methyl 4-(cinnamamidomethyl)piperidine-1-carboxylate

カタログ番号 B2967435

CAS番号:

1235679-09-0

分子量: 302.374

InChIキー: HXICPBSKBZMGHO-BQYQJAHWSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For example, 4-Piperidone is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Rigorous FC analysis revealed the precise structure of a cationic Chair-Ax-like conformer induced by removal of an electron from the lone-pair sp3 orbital of the nitrogen atom in piperidine .Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A stereoselective three-component vinylogous Mannich-type reaction (VMR) of 1,3-bis-trimethylsily enol ether was found to give cyclized chiral dihydropyridinone compound as an adduct .科学的研究の応用

Antifungal and Antioxidant Efficacy

- Antifungal and Antioxidant Activity : A study on Zanthoxylum alatum Roxb. essential oil, which contains methyl cinnamate, a component structurally related to (E)-methyl 4-(cinnamamidomethyl)piperidine-1-carboxylate, revealed its potential as an antifungal, antiaflatoxin, and antioxidant agent. This essential oil demonstrated efficacy in inhibiting the growth of a toxigenic strain of A. flavus as well as secretion of aflatoxin B1 (Prakash et al., 2012).

Medicinal Chemistry

- Antimycobacterial Activity : A study on the synthesis of spiro-piperidin-4-ones, which are structurally related to (E)-methyl 4-(cinnamamidomethyl)piperidine-1-carboxylate, demonstrated their effectiveness against Mycobacterium tuberculosis, including multidrug-resistant strains (Kumar et al., 2008).

Molecular Structure and Synthesis

- Crystal Structure Analysis : The crystal structure of 3,4-methylenedioxy-cinnamoyl piperidide, which is closely related to (E)-methyl 4-(cinnamamidomethyl)piperidine-1-carboxylate, was determined, providing insights into the structural aspects of similar compounds (Lin & Shen, 1982).

Corrosion Inhibition

- Corrosion Inhibition Properties : Piperidine derivatives have been studied for their effectiveness in inhibiting the corrosion of iron, which is significant in material science and engineering (Kaya et al., 2016).

Pharmacological Evaluation

- Narcotic Agonist Potential : Piperidine derivatives have been synthesized and evaluated for their potential as narcotic agonists. This research adds to the understanding of compounds related to fentanyl and carfentanil, which are important in developing short-acting analgesic agents (Colapret et al., 1989).

特性

IUPAC Name |

methyl 4-[[[(E)-3-phenylprop-2-enoyl]amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-22-17(21)19-11-9-15(10-12-19)13-18-16(20)8-7-14-5-3-2-4-6-14/h2-8,15H,9-13H2,1H3,(H,18,20)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXICPBSKBZMGHO-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N1CCC(CC1)CNC(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![Ethyl 2-[2-[2-(2,4-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2967353.png)

![N-(2-ethylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2967355.png)

![3,4,9-Trimethyl-1,7-dipropyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2967363.png)

![(Z)-2-cyano-N-(3-methoxypropyl)-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2967367.png)

![2-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2967371.png)

![N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2967375.png)